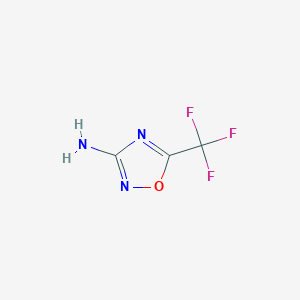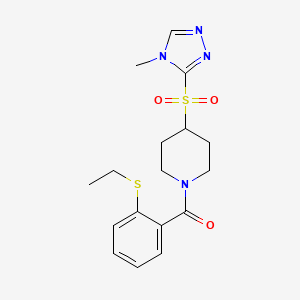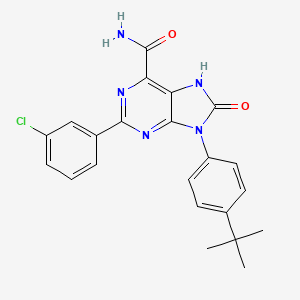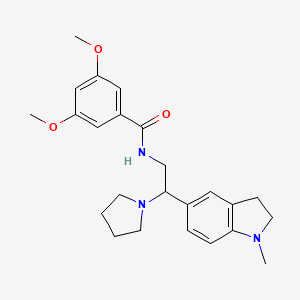
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Furthermore, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent . In addition, a general method for the synthesis of 5-(trifluoromethyl)isoxazoles by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 has been described .
Molecular Structure Analysis
The molecular and electronic structure of similar compounds such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have been extensively investigated . The energy barrier corresponding to the conversion between imino and amino tautomers has been calculated, which indicates the existence of amino tautomer in solid state for the title compound . The FT−Raman and FT-IR spectra were recorded and compared with theoretical vibrational wavenumbers, and a good coherence has been observed .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl 1,2,4-Triazoles
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can be used in the synthesis of 5-trifluoromethyl 1,2,4-triazoles . This process involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This methodology has potential synthetic relevance .
Anti-Cancer Activity
The trifluoromethyl group in 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can enhance the anti-cancer activity of isoxazole-based molecules . For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed significant anti-cancer activity against human breast cancer cell-lines (MCF-7) .
Drug Development
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine can serve as a scaffold for developing new drugs. Incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.
Suzuki-Miyaura Couplings
Although not directly related to 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine, compounds with similar structures, such as (5-(Trifluoromethyl)quinolin-8-yl)boronic acid, are of interest in medicinal chemistry due to their ability to participate in Suzuki-Miyaura couplings. This suggests potential applications of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine in similar reactions.
Safety And Hazards
The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)9-10-1/h(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKNKJYNNUWEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NO1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)
![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)

![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)
![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)